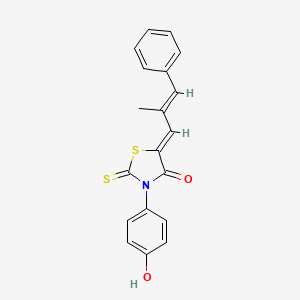

(Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

- A 5-((E)-2-methyl-3-phenylallylidene) substituent, introducing steric bulk and extended conjugation due to the (E)-configured allylidene moiety.

- A 2-thioxo group, enhancing electron delocalization and influencing reactivity .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The unique substituents in this compound suggest distinct electronic and steric properties compared to analogs.

Properties

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYSAMFLPNGLT-YMGXUNRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The structural characteristics of thiazolidin-4-one derivatives play a crucial role in their biological activity. The presence of the thioxothiazolidin moiety, along with the hydroxyphenyl and allylidene groups, enhances the compound's interaction with biological targets.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| 2 | HeLa (Cervical) | 15.0 | Cell cycle arrest |

| 3 | A549 (Lung) | 10.0 | Inhibition of tubulin polymerization |

Source: Recent advances in synthetic strategies and SAR of thiazolidin-4-one derivatives .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. The inhibition of biofilm formation is a notable feature, which is critical for preventing chronic infections.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Antibacterial |

| Escherichia coli | 25 | Antibacterial |

| Candida albicans | 30 | Antifungal |

Source: Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antimicrobial Agents .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies reveal strong binding affinity to the active site of AChE.

| Enzyme | IC50 (µM) | Binding Interaction |

|---|---|---|

| Acetylcholinesterase | 0.85 | H-bond with ARG296, Pi-Pi stacking with PHE338 |

Source: Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-one Derivatives .

Case Studies

Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives in animal models:

- In Vivo Anticancer Study : A study involving transplantable mouse tumors demonstrated that a derivative showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent .

- Neuroprotective Effects : In a model for Alzheimer's disease, thiazolidinone derivatives exhibited improved cognitive function in treated animals compared to untreated controls, supporting their role as AChE inhibitors .

Comparison with Similar Compounds

Key Observations :

- The target compound’s allylidene group (Position 5) differs from benzylidene analogs in stereoelectronic properties.

- The 4-hydroxyphenyl group (Position 3) is shared with compound 5 , but the latter’s 4-methoxybenzylidene substituent may enhance lipophilicity .

- Triazole-thione derivatives (e.g., compound in ) exhibit different hydrogen-bonding networks due to N–H···S interactions, unlike thiazolidinones .

Table 2: Comparative Properties

Key Observations :

- The target compound’s 2-thioxo group may improve binding to biological targets (e.g., enzymes) compared to non-thiolated analogs .

- Allylidene vs. Benzylidene : The extended conjugation in allylidene derivatives could enhance UV absorption, relevant for photodynamic therapies .

Crystallographic and Computational Insights

- Target Compound: Single-crystal X-ray studies (using SHELX or WinGX ) would reveal dihedral angles between the thiazolidinone core and substituents. The (E)-allylidene group likely creates a non-planar geometry, reducing π-stacking interactions compared to planar benzylidenes.

- Analog 5 () : The (Z)-benzylidene group allows for tighter crystal packing via C–H···O interactions, as seen in similar structures .

- Triazole-thione () : Hydrogen-bonded hexamers (N–H···O/S) dominate its crystal structure, suggesting higher thermal stability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.